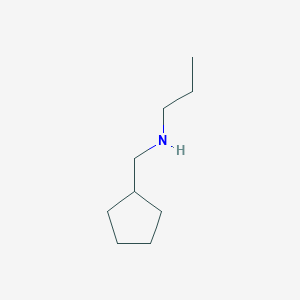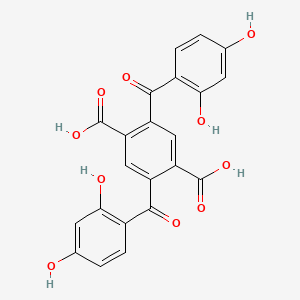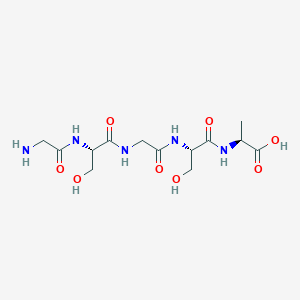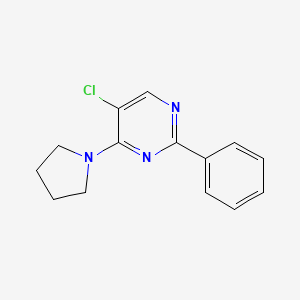
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N'-undecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and an undecyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- typically involves the reaction of 1,2-ethanediamine with 1,2,3,4-tetrahydro-1-naphthalenyl and an undecyl halide. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps like purification and isolation to ensure the compound’s purity and quality. Techniques such as distillation, crystallization, and chromatography might be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the compound, potentially altering the naphthalene ring or the undecyl chain.
Substitution: Substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The undecyl chain and naphthalene ring play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-N’-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-1,2-ethanediamine
- N,N-Dimethyl-N’-[2-(3-phenoxyphenoxy)ethyl]-1,2-ethanediamine
Comparison
1,2-Ethanediamine, N-(1,2,3,4-tetrahydro-1-naphthalenyl)-N’-undecyl- is unique due to its undecyl chain, which imparts distinct physical and chemical properties compared to similar compounds. This structural feature may enhance its solubility, binding affinity, and overall reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
627519-05-5 |
|---|---|
Molekularformel |
C23H40N2 |
Molekulargewicht |
344.6 g/mol |
IUPAC-Name |
N'-(1,2,3,4-tetrahydronaphthalen-1-yl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C23H40N2/c1-2-3-4-5-6-7-8-9-12-18-24-19-20-25-23-17-13-15-21-14-10-11-16-22(21)23/h10-11,14,16,23-25H,2-9,12-13,15,17-20H2,1H3 |
InChI-Schlüssel |
HUMGYNQMUJEYEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNCCNC1CCCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3,5-Dinitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14218824.png)

![1,3-Propanediol, 2-amino-2-[2-[4-(dodecyloxy)phenyl]ethyl]-](/img/structure/B14218829.png)
![2-Ethyl-4-methyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14218839.png)
![2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14218843.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)




![3-{[3-(1-Methylsilinan-1-yl)propyl]sulfanyl}-1H-indole](/img/structure/B14218907.png)
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)


